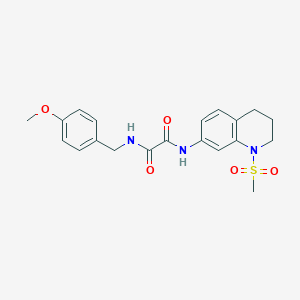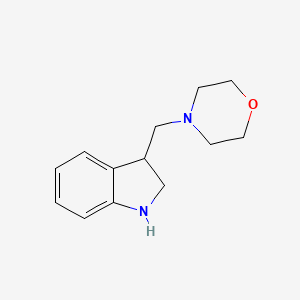
3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole (3-MOM-2,3-DHI) is an organic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is a derivative of indole, a nitrogen-containing heterocyclic aromatic compound found in many natural products. 3-MOM-2,3-DHI has been studied for its potential therapeutic effects, as well as its ability to act as a catalyst for various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole has been synthesized and explored for its potential anti-inflammatory properties. For instance, indole derivatives bearing an isoxazoline moiety, including 3-[3-(4-methoxyphenyl)-4-morpholin-4-ylmethyl)-4,5-dihydro-isoxazol-5yl]-1H-indole, have demonstrated significant anti-inflammatory activity in vivo by the carrageenin-induced rat paw edema method (Amir, Javed, & Kumar, 2010).
Synthesis and Molecular Interactions
The compound has been involved in various synthesis processes, demonstrating its versatility in chemical reactions. For instance, iodine-induced regioselective C-C and C-N bonds formation of N-protected indole derivatives, including 4-(1H-indol-2-yl)morpholines, has been successfully demonstrated, leading to the preparation of various bioactive compounds (Li et al., 2011).
Applications in Organic Synthesis
The compound has been utilized in various organic synthesis reactions. For instance, the synthesis of amino-functionalized 3-vinyl-1H-indoles has been reported, showcasing its utility in producing a range of chemical products through different reaction pathways (Medion-Simon & Pindur, 1991).
Catalytic Applications
Its role as a catalyst in organic reactions has been explored. Morpholine, including derivatives of this compound, has been used as an efficient catalyst in oxidative dehydrogenative reactions, particularly in the direct C3 alkenylation of indoles (Xiang et al., 2011).
Anticancer Research
Research into the anticancer properties of indole-based compounds containing the morpholine heterocyclic ring has shown promising results. For instance, these compounds have been evaluated for their anticancer activity against breast cancer cell lines, with certain derivatives showing significant inhibitory effects (Gaur et al., 2022).
Solar Cell Applications
The compound has been explored in the context of improving photoelectric conversion in dye-sensitized solar cells. Cyanine dyes containing 1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl]ethyl]-1H-Benz[e]indolium iodide, a derivative of this compound, have been used to enhance the efficiency of these solar cells (Wu et al., 2009).
Potential in Antituberculosis Activity
1H-indole-2,3-dione derivatives, including those with a morpholine component, have been synthesized and evaluated for antituberculosis activity. The structure-activity relationship of these compounds suggests their potential utility in developing new antituberculosis agents (Karalı et al., 2007).
Antinociceptive Effects
Research into the antinociceptive effects of 4-substituted derivatives of 2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a related compound, has shown promising results in reducing nociception in mice, without impacting motor coordination or myorelaxation (Joanna et al., 2013).
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-13-12(3-1)11(9-14-13)10-15-5-7-16-8-6-15/h1-4,11,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEGQAFOGMYROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CNC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

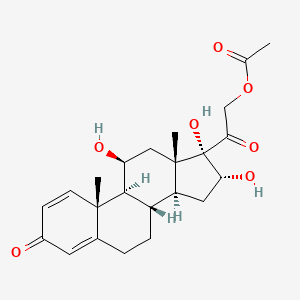
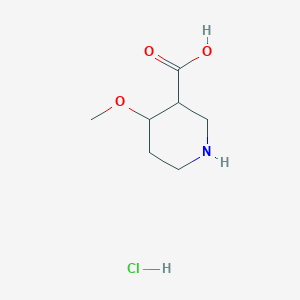
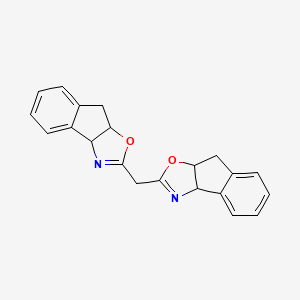
![Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2626353.png)

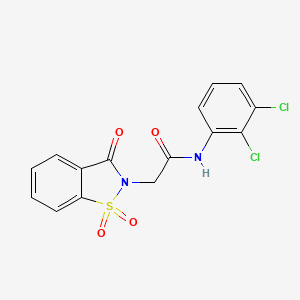
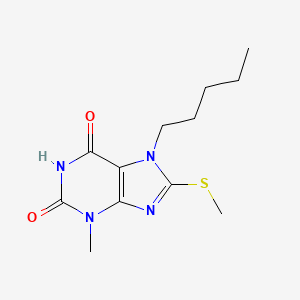
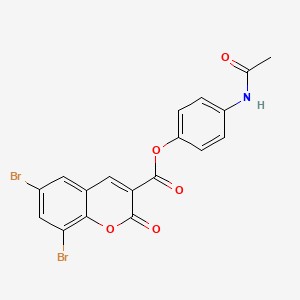
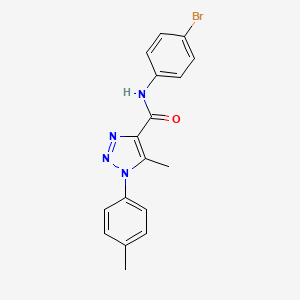
![N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2626365.png)
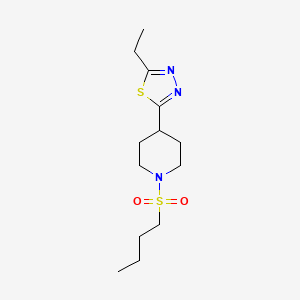
![N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide](/img/structure/B2626368.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2626371.png)
